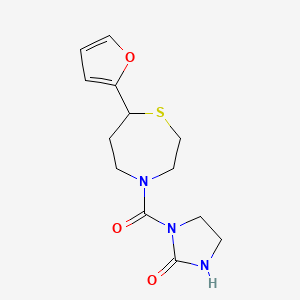

1-(7-(Furan-2-yl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one

Description

1-(7-(Furan-2-yl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one is a heterocyclic compound featuring a fused imidazolidin-2-one core substituted with a 1,4-thiazepane ring and a furan moiety. The imidazolidin-2-one scaffold is a well-studied pharmacophore known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and conformational rigidity. The unique structural attributes of this compound arise from the 1,4-thiazepane ring (a seven-membered ring containing nitrogen and sulfur) and the furan-2-yl group, which introduce distinct electronic and steric properties. These features may enhance binding affinity to biological targets or influence metabolic stability compared to simpler imidazolidin-2-one derivatives .

Properties

IUPAC Name |

1-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c17-12-14-4-6-16(12)13(18)15-5-3-11(20-9-7-15)10-2-1-8-19-10/h1-2,8,11H,3-7,9H2,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJCQRGZNLBVHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)N3CCNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(7-(Furan-2-yl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a furan ring and a thiazepane moiety, which may contribute to its pharmacological properties. Recent studies have explored its antimicrobial and anticancer activities, making it a subject of interest for drug development.

Structural Characteristics

The molecular structure of 1-(7-(Furan-2-yl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₃O₂S |

| Molecular Weight | 273.36 g/mol |

| CAS Number | 82978-00-5 |

The compound's structure allows for various chemical interactions, enhancing its potential biological activity.

Synthesis

The synthesis of 1-(7-(Furan-2-yl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one typically involves multi-step organic reactions. Common methods include:

- Piperidine-mediated condensation : This method employs piperidine as a catalyst to facilitate the reaction between furan and thiazepane derivatives.

- Triethylamine-mediated addition : Utilizes base conditions to promote the reaction between amino compounds and chalcones.

Antimicrobial Activity

Research indicates that compounds similar to 1-(7-(Furan-2-yl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antibiotics.

Anticancer Activity

In addition to antimicrobial effects, preliminary studies have shown that this compound can inhibit the growth of cancer cell lines. Key findings include:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent.

The biological activity of 1-(7-(Furan-2-yl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one is hypothesized to involve several mechanisms:

- Interaction with Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Oxidative Stress : It could generate reactive oxygen species (ROS), leading to cell death in cancer cells.

- Modulation of Signaling Pathways : The compound might interfere with signaling pathways that regulate cell survival and apoptosis.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in various biological contexts:

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against multi-drug resistant strains.

- Cancer Cell Line Study : Research in Cancer Research revealed that treatment with the compound resulted in significant tumor reduction in xenograft models.

- Toxicity Assessment : Toxicological evaluations indicated low cytotoxicity towards normal human cells, suggesting a favorable safety profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related imidazolidin-2-one derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Functional Group Comparisons

- 1-(2-Pyridyl)imidazolidin-2-one (): Pyridyl-substituted derivatives often act as bidentate ligands in metal complexes (e.g., copper(II)), leveraging the pyridine nitrogen and imidazolidinone oxygen/sulfur for coordination. The target compound’s furan and thiazepane groups may reduce metal-binding capacity compared to pyridyl analogs but could enhance lipophilicity or aromatic stacking interactions . Key Difference: The pyridyl group’s strong coordination ability contrasts with the furan’s electron-rich π-system, which is less likely to participate in metal chelation.

1-(2-(Furan-2-yl)-4-methyl-1H-imidazole) Derivatives ():

Thiazole-furan-imidazole hybrids exhibit antibacterial activity, suggesting the furan moiety in the target compound may contribute to similar biological interactions. However, the thiazepane ring introduces a larger, more flexible structure that could alter membrane permeability or target specificity .- 1-(Azin-2-yl)imidazolidin-2-one (): X-ray studies reveal non-planar conformations in azine-substituted derivatives due to steric hindrance.

- 1-(Pyridazin-3-yl)imidazolidin-2-one (): Pyridazine-substituted derivatives are patented as herbicides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.